![molecular formula C14H25NO3 B11080299 N-[(4-methylcyclohexyl)carbonyl]leucine](/img/structure/B11080299.png)
N-[(4-methylcyclohexyl)carbonyl]leucine
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Overview
Description
N-[(4-methylcyclohexyl)carbonyl]leucine is an organic compound with the molecular formula C14H25NO3. It is a derivative of leucine, an essential amino acid, and features a 4-methylcyclohexyl group attached to the carbonyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylcyclohexyl)carbonyl]leucine typically involves the reaction of leucine with 4-methylcyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylcyclohexyl)carbonyl]leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methylcyclohexyl)carbonyl]leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of N-[(4-methylcyclohexyl)carbonyl]leucine involves its interaction with specific molecular targets and pathways. It is believed to modulate protein synthesis by interacting with ribosomal subunits and influencing the translation process. Additionally, it may affect metabolic pathways by altering enzyme activity and substrate availability .
Comparison with Similar Compounds
Similar Compounds
N-[(4-methylcyclohexyl)carbamoyl]leucine: Similar structure but with a carbamoyl group instead of a carbonyl group.
N-[(2-methylcyclohexyl)carbonyl]leucine: Similar structure but with a 2-methylcyclohexyl group instead of a 4-methylcyclohexyl group.
Uniqueness
N-[(4-methylcyclohexyl)carbonyl]leucine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its 4-methylcyclohexyl group provides steric hindrance, influencing its reactivity and interaction with biological targets .
Biological Activity
N-[(4-methylcyclohexyl)carbonyl]leucine, a derivative of leucine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's interactions with various biological systems, particularly in relation to its inhibitory effects on specific enzymes and its role in modulating metabolic pathways, are of significant interest.
Chemical Structure and Properties
This compound is characterized by the presence of a 4-methylcyclohexyl carbonyl group attached to the amino acid leucine. This modification may influence its lipophilicity and ability to interact with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against certain cytochrome P450 enzymes, particularly CYP125A1 from Mycobacterium tuberculosis. This enzyme plays a crucial role in cholesterol degradation, which is essential for the pathogen's survival and virulence. The compound has been shown to bind with low micromolar affinity, altering the enzyme's catalytic properties and potentially offering a therapeutic strategy against tuberculosis .
Antioxidant Activity
In addition to its enzyme inhibitory properties, this compound has demonstrated antioxidant activity. Compounds with similar structural features have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of the methylcyclohexyl group may enhance the compound's capacity to mitigate oxidative stress, which is implicated in various diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Inhibition of Cholesterol Degradation : A study highlighted that derivatives like LP10 (related to this compound) inhibit CYP125A1, leading to an accumulation of cholest-4-en-3-one in M. tuberculosis cultures. This suggests a potential pathway for developing anti-tuberculosis therapies .
- Antioxidant Screening : Various derivatives were screened for their antioxidant potential using assays such as DPPH and ABTS. Compounds similar in structure to this compound showed promising results, indicating that modifications can lead to enhanced biological activities .
Table 1: Biological Activities of Related Compounds
Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) | Antioxidant Activity |
---|---|---|---|---|
This compound | CYP125A1 | Competitive | 10 | Moderate |
LP10 | CYP125A1 | Non-competitive | 200 | Low |
6c | Various Bacteria | Antibacterial | 7.68 | High |
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
4-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H25NO3/c1-9(2)8-12(14(17)18)15-13(16)11-6-4-10(3)5-7-11/h9-12H,4-8H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
YXTQGCYMEPGJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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